

An In-depth Technical Guide to Melearoride A from Penicillium meleagrinum

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Compound of Interest				
Compound Name:	(+)Melearoride A			
Cat. No.:	B15290552	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melearoride A, a 13-membered macrolide isolated from the marine-derived fungus Penicillium meleagrinum var. viridiflavum, has emerged as a compound of significant interest in the field of antifungal research. First described by Okabe et al. in 2016, this natural product exhibits potent synergistic activity with fluconazole against azole-resistant strains of Candida albicans. This technical guide provides a comprehensive overview of Melearoride A, including its physicochemical properties, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activity and potential mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, mycology, and the development of novel antifungal therapeutics.

Introduction

The rising incidence of invasive fungal infections, coupled with the increasing prevalence of drug-resistant pathogens, presents a formidable challenge to global public health. Candida albicans, an opportunistic fungal pathogen, is a leading cause of nosocomial bloodstream infections, which are associated with high mortality rates. The widespread use of azole antifungals, such as fluconazole, has led to the emergence of resistant strains, necessitating the development of new therapeutic strategies. One promising approach is the use of



combination therapy, where an existing antifungal is co-administered with a synergistic agent that can restore its efficacy.

Melearoride A, a secondary metabolite produced by the marine fungus Penicillium meleagrinum var. viridiflavum, has been identified as such a synergistic agent. This guide details the scientific knowledge surrounding Melearoride A, with a focus on its discovery, biological evaluation, and the experimental methodologies employed in its study.

Physicochemical and Spectroscopic Data

The structure of Melearoride A was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Table 1: Physicochemical and Spectroscopic Data for Melearoride A



Property	Value	
Molecular Formula	C27H39NO7	
Molecular Weight	489.6 g/mol	
Appearance	White amorphous powder	
Optical Rotation	[α] ²⁵ D -30.0 (c 0.1, MeOH)	
¹ H NMR (600 MHz, CDCl ₃)	δ 7.10 (2H, d, J=8.4 Hz), 6.81 (2H, d, J=8.4 Hz), 6.33 (1H, d, J=9.6 Hz), 5.86 (1H, dd, J=15.6, 9.6 Hz), 5.71 (1H, dd, J=15.6, 6.0 Hz), 5.29 (1H, t, J=9.6 Hz), 4.47 (2H, d, J=6.6 Hz), 4.20 (1H, m), 3.75 (1H, m), 3.33 (1H, m), 3.10 (3H, s), 2.95 (1H, dd, J=14.4, 4.8 Hz), 2.78 (1H, dd, J=14.4, 9.0 Hz), 2.40 (1H, m), 2.25 (1H, m), 1.76 (3H, s), 1.70 (3H, s), 1.65 (1H, m), 1.55 (1H, m), 1.30-1.15 (4H, m), 0.85 (3H, t, J=7.2 Hz)	
¹³ C NMR (150 MHz, CDCl ₃)	δ 172.5, 169.8, 158.2, 138.2, 137.9, 130.4, 129.8, 121.8, 114.6, 74.8, 72.9, 69.8, 65.1, 58.2, 53.4, 41.2, 37.5, 36.8, 31.6, 29.7, 25.8, 22.6, 18.0, 14.0	
High-Resolution ESI-MS	m/z 490.2799 [M+H] ⁺ (calcd for C ₂₇ H ₄₀ NO ₇ , 490.2805)	
IR (KBr) ν _{max}	3400, 2925, 1730, 1650, 1510, 1240 cm ⁻¹	

Biological Activity

The most significant biological activity of Melearoride A is its ability to act synergistically with fluconazole against azole-resistant Candida albicans. This effect was quantified using a checkerboard microdilution assay to determine the Fractional Inhibitory Concentration (FIC) index.

Table 2: Synergistic Antifungal Activity of Melearoride A with Fluconazole against Azole-Resistant Candida albicans



Compound	MIC (μg/mL)	FIC Index	Interpretation
Melearoride A	> 64	-	No intrinsic antifungal activity
Fluconazole	128	-	Resistant
Melearoride A + Fluconazole	16 + 2	0.28	Synergistic

FIC Index Interpretation: \leq 0.5, Synergy; > 0.5 to < 2.0, Additive; \geq 2.0, Antagonism.

Experimental Protocols Fungal Strain and Fermentation

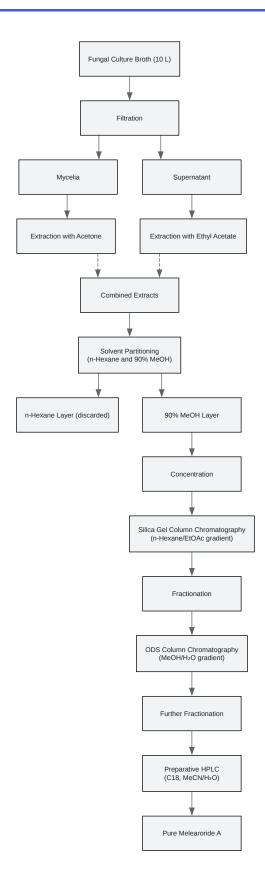
The producing organism, Penicillium meleagrinum var. viridiflavum, was isolated from a marine sponge.

- Fungal Strain:Penicillium meleagrinum var. viridiflavum (strain 168-S01)
- Culture Medium: Potato Dextrose Broth (PDB)
- Fermentation Conditions: The fungus was cultured in 500 mL Erlenmeyer flasks containing 200 mL of PDB. The flasks were incubated at 25 °C for 14 days on a rotary shaker at 150 rpm.

Extraction and Isolation of Melearoride A

The following workflow outlines the extraction and purification process for Melearoride A.





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Caption: Workflow for the extraction and isolation of Melearoride A.



Checkerboard Microdilution Assay

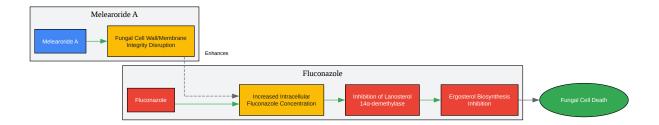
This assay was performed to evaluate the synergistic interaction between Melearoride A and fluconazole.

- Microplate Preparation: A 96-well microplate was prepared with serial twofold dilutions of Melearoride A in the horizontal rows and fluconazole in the vertical columns in RPMI 1640 medium.
- Inoculum Preparation: A suspension of azole-resistant Candida albicans was prepared and adjusted to a final concentration of 1 x 10³ cells/mL.
- Inoculation: Each well of the microplate was inoculated with the fungal suspension.
- Incubation: The plate was incubated at 35 °C for 48 hours.
- MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the drug, alone or in combination, that inhibited visible fungal growth.
- FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index was calculated using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone)
 + (MIC of drug B in combination / MIC of drug B alone)

Proposed Mechanism of Synergistic Action

While the precise molecular mechanism of Melearoride A's synergistic activity with fluconazole has not been definitively elucidated, a plausible hypothesis can be formulated based on the known mechanisms of action of azoles and the observed effects of other synergistic compounds. Fluconazole inhibits the enzyme lanosterol 14α -demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. It is proposed that Melearoride A may disrupt the integrity of the fungal cell wall or membrane, thereby increasing the intracellular concentration of fluconazole and enhancing its inhibitory effect on ergosterol biosynthesis.





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Caption: Proposed synergistic mechanism of Melearoride A and fluconazole.

Conclusion and Future Directions

Melearoride A represents a promising lead compound for the development of adjunctive therapies to combat drug-resistant fungal infections. Its ability to restore the efficacy of fluconazole against resistant Candida albicans highlights the potential of natural products in addressing the challenge of antimicrobial resistance.

Future research should focus on several key areas:

- Elucidation of the precise molecular target of Melearoride A to fully understand its mechanism of action.
- Structure-activity relationship (SAR) studies to identify the key functional groups responsible for its synergistic activity and to guide the synthesis of more potent analogs.
- In vivo efficacy studies in animal models of candidiasis to evaluate its therapeutic potential in a physiological setting.
- Investigation of its activity against other clinically relevant fungal pathogens to broaden its potential applications.



The continued exploration of Melearoride A and other natural products from unique ecological niches, such as the marine environment, will be crucial in the ongoing search for novel anti-infective agents.

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